

# Predicting NMR Chemical Shifts for 1-Azido-2-bromoethane

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## Compound Focus: 1-Azido-2-bromoethane

CAS No.: 19263-22-0

Cat. No.: S2994680

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Without experimental data, you can estimate the chemical shifts for **1-Azido-2-bromoethane** by analyzing its structure and comparing it with established values for similar functional groups [1]. The molecule has the structure **Br-CH<sub>2</sub>-CH<sub>2</sub>-N<sub>3</sub>**, meaning it features a **-CH<sub>2</sub>-Br** group and a **-CH<sub>2</sub>-N<sub>3</sub>** group, both adjacent to electron-withdrawing atoms.

The table below provides the estimated chemical shifts and splitting patterns for the protons in **1-Azido-2-bromoethane**.

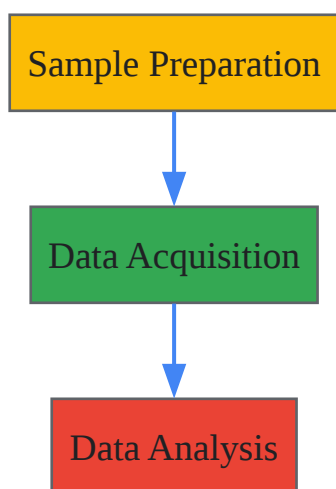
Proton Group	Estimated Chemical Shift (δ in ppm)	Expected Multiplicity	Key Influencing Factor
<b>-CH<sub>2</sub>-N<sub>3</sub></b>	3.4 - 3.6	Triplet	Deshielded by the adjacent azide group [1].
<b>-CH<sub>2</sub>-Br</b>	3.5 - 3.7	Triplet	Deshielded by the electronegative bromine atom [1].

## Experimental Protocol for Characterization

If you need to obtain the experimental data yourself, here is a standard protocol for characterizing a novel compound like **1-Azido-2-bromoethane** using NMR:

- **Sample Preparation:** Dissolve a pure sample of **1-Azido-2-bromoethane** (approximately 5-10 mg) in 0.6-0.7 mL of a deuterated solvent, such as Deuterated Chloroform ( $\text{CDCl}_3$ ). Transfer the solution to a clean, dry 5 mm NMR tube.
- **Data Acquisition:**
  - Run a  $^1\text{H}$  NMR spectrum at room temperature using a standard pulse sequence.
  - Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.
  - Reference the spectrum to the residual proton signal of the deuterated solvent (e.g., 7.26 ppm for  $\text{CHCl}_3$  in  $\text{CDCl}_3$ ).
- **Data Analysis:**
  - **Identify Peaks:** Report the chemical shift ( $\delta$ ) for each unique proton environment.
  - **Determine Integration:** Measure the integral for each signal to confirm the ratio of proton types.
  - **Analyze Multiplicity:** Use the n+1 rule to interpret the splitting pattern (singlet, doublet, triplet, etc.), which reveals the number of neighboring protons.

The workflow for this protocol can be visualized as follows:



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## Where to Find Experimental Data

Since the specific data is not readily available in public literature, you have a few options to acquire it:

- **Specialized Databases:** Search commercial spectral databases such as **Spectral Database for Organic Compounds (SDBS)** or **Reaxys**, which often contain NMR data for a vast number of compounds.

- **Direct Synthesis:** The compound can be synthesized in the lab. A common route involves the reaction of 1,2-dibromoethane with sodium azide ( $\text{NaN}_3$ ) in a suitable solvent.
- **Contract Research:** Consider outsourcing the characterization to a specialized analytical service lab if synthesizing the compound or searching databases is not feasible.

### **Need Custom Synthesis?**

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## References

1. NMR Chemical Shift Values Table [chemistrysteps.com]

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**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)